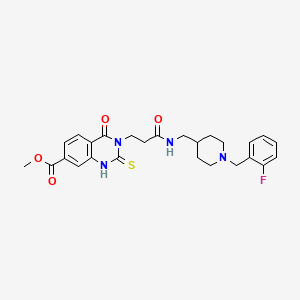

Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

CAS No.:

Cat. No.: VC20028776

Molecular Formula: C26H29FN4O4S

Molecular Weight: 512.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H29FN4O4S |

|---|---|

| Molecular Weight | 512.6 g/mol |

| IUPAC Name | methyl 3-[3-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

| Standard InChI | InChI=1S/C26H29FN4O4S/c1-35-25(34)18-6-7-20-22(14-18)29-26(36)31(24(20)33)13-10-23(32)28-15-17-8-11-30(12-9-17)16-19-4-2-3-5-21(19)27/h2-7,14,17H,8-13,15-16H2,1H3,(H,28,32)(H,29,36) |

| Standard InChI Key | WWJCIXAMIYUKMX-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3CCN(CC3)CC4=CC=CC=C4F |

Introduction

Chemical Identification

IUPAC Name: Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Molecular Formula: Not explicitly provided in the sources but can be deduced from the structure.

Molecular Weight: Typically calculated based on the molecular formula.

Structural Features

This compound belongs to the class of quinazoline derivatives. Key structural elements include:

-

Quinazoline Core: The central scaffold is a tetrahydroquinazoline ring system with keto and thioxo functional groups.

-

Piperidine Substituent: A piperidine ring substituted with a fluorobenzyl group is attached via a methylamino linker.

-

Carboxylate Group: The presence of a methyl ester at the quinazoline core enhances solubility and potential bioavailability.

-

Amide Linkage: The molecule contains an amide bond connecting the piperidine moiety to the quinazoline core.

Synthesis

While specific synthesis details for this compound are not provided in the search results, its preparation likely involves multi-step organic synthesis techniques:

-

Formation of Quinazoline Core: Typically synthesized through cyclization reactions involving isatoic anhydride derivatives and thiourea.

-

Introduction of Piperidine Moiety: Functionalization of the quinazoline core with a piperidine derivative via reductive amination or similar methods.

-

Esterification: Methylation of the carboxylic acid group to form the methyl ester.

These steps would require optimization to ensure high yields and purity.

Potential Applications

Quinazoline derivatives are known for their diverse pharmacological activities, including:

-

Anticancer Properties: Many quinazoline compounds act as kinase inhibitors, targeting pathways involved in cancer cell proliferation.

-

Anti-inflammatory Effects: Some derivatives have been shown to inhibit enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory processes.

-

Antimicrobial Activity: The thioxo group may confer antibacterial or antifungal properties.

Given its structural complexity, this compound may exhibit unique bioactivity profiles and could be explored for therapeutic applications.

Analytical Characterization

To confirm its structure and purity, standard analytical techniques would be employed:

-

NMR Spectroscopy (1H and 13C): To determine the chemical environment of hydrogen and carbon atoms.

-

Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): To identify functional groups such as thioxo and keto groups.

-

High-Performance Liquid Chromatography (HPLC): For assessing purity and stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume